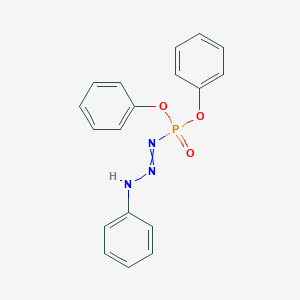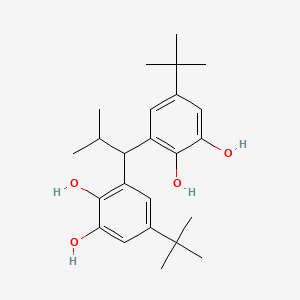
3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butyl groups and hydroxyl groups, connected through a 2-methylpropane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and 2-methylpropane-1,1-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Biphenyldiol, 5,5’-diallyl-3,3’-dimethoxy-: Another aromatic compound with similar structural features.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with a similar backbone but different substituents.
Uniqueness
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
94812-72-3 |
|---|---|
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-tert-butyl-3-[1-(5-tert-butyl-2,3-dihydroxyphenyl)-2-methylpropyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H34O4/c1-13(2)20(16-9-14(23(3,4)5)11-18(25)21(16)27)17-10-15(24(6,7)8)12-19(26)22(17)28/h9-13,20,25-28H,1-8H3 |
InChI-Schlüssel |
ZHMSYTYESUASMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C(=CC(=C1)C(C)(C)C)O)O)C2=C(C(=CC(=C2)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


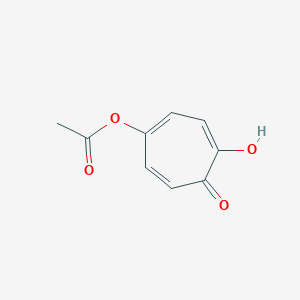
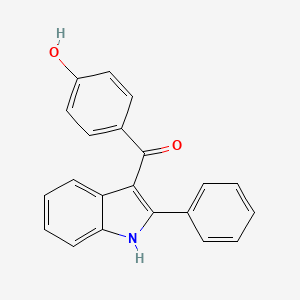
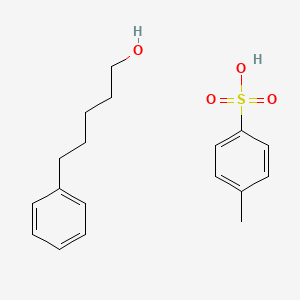
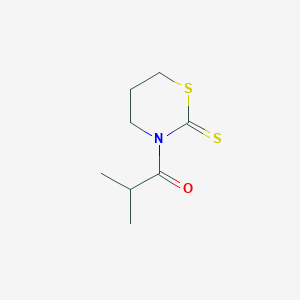
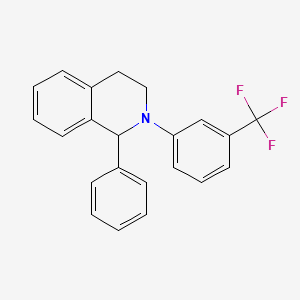
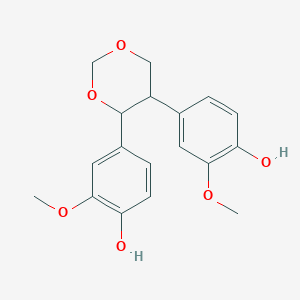

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
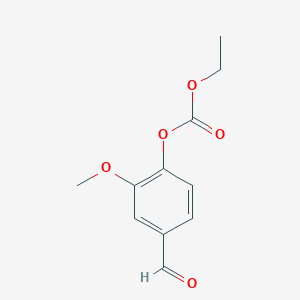
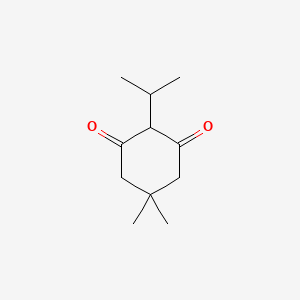

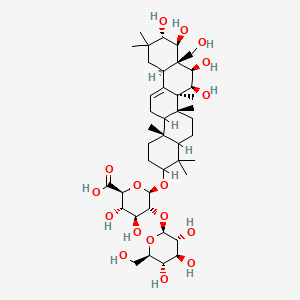
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
